molecular formula C10H10ClN3 B1337705 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline CAS No. 895930-04-8

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

Cat. No.: B1337705
CAS No.: 895930-04-8
M. Wt: 207.66 g/mol
InChI Key: XGPQLTNNMJBPOQ-UHFFFAOYSA-N
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Description

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline, also known as 3-chloro-N-methylpyrazole, is a heterocyclic compound composed of a pyrazole ring and a methyl group. It is a colorless solid with a melting point of 73-75°C and a boiling point of 230-232°C. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone. 3-chloro-N-methylpyrazole is an important intermediate in the synthesis of a variety of organic compounds, and has been used in a wide range of scientific research applications.

Scientific Research Applications

Antimicrobial Activity

The synthesis and characterization of compounds related to 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline have been actively pursued for their antimicrobial properties. For instance, derivatives such as N-{[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyraol-4-yl] methylene} substituted aniline and related azetidinones and thiazolidinones have exhibited notable antibacterial activity compared to reference drugs, highlighting their potential as antimicrobial agents (Mistry, Desai, & Desai, 2016).

Electroluminescence and Photophysics

Compounds incorporating the pyrazolyl group similar to this compound have been investigated for their electroluminescent properties. Platinum complexes derived from pyrazolyl-based ligands, such as N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline, have demonstrated high luminescence and potential application in organic light-emitting diodes (OLEDs), showcasing their utility in electronic and photonic devices (Vezzu et al., 2010).

Fluorescence Probes and Biological Imaging

Further research into pyrazol-4-yl- and 2H-chromene-based substituted anilines has revealed compounds with significant fluorescence emission properties. These findings suggest potential applications as fluorescence probes in biological imaging, contributing to advancements in bioimaging techniques and molecular biology studies (Banoji et al., 2022).

Corrosion Inhibition

Studies on bipyrazole derivatives, including those related to this compound, have demonstrated their potential activity as corrosion inhibitors. Theoretical DFT studies support these findings, providing insights into their mechanism of action and effectiveness in protecting metals from corrosion (Wang et al., 2006).

Future Directions

Pyrazoles and their derivatives continue to attract the attention of many researchers due to their diverse biological activities and potential therapeutic applications . Future research may focus on the development of new synthesis methods, the exploration of novel biological activities, and the design of more potent and selective pyrazole-based therapeutic agents .

Properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPQLTNNMJBPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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